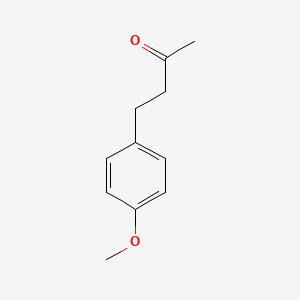

4-(4-Methoxyphenyl)-2-butanone

Descripción general

Descripción

Se utiliza comúnmente como aditivo alimentario debido a su aroma similar al de la frambuesa y también es conocida por su papel como atrayente para las moscas de la fruta . Este compuesto se encuentra naturalmente en ciertas plantas y se utiliza en diversas aplicaciones industriales, incluyendo la perfumería y la aromatización .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La anisylacetona se puede sintetizar a través de varios métodos. Un método común consiste en la condensación de anisaldehído con acetona, seguida de hidrogenación. La reacción generalmente ocurre en presencia de un catalizador como polvo de aleación de níquel-aluminio y carbonato de sodio, en condiciones suaves (20-30 °C) para lograr altos rendimientos . Otro método implica el uso de ácido bromhídrico en un medio de ácido acético, con alquilfenol como catalizador, para mejorar el rendimiento y la calidad del producto .

Métodos de producción industrial: La producción industrial de anisylacetona a menudo implica el uso de anisaldehído como material de partida. El proceso incluye la disolución de anisylacetona en etanol, seguida de hidrogenación en presencia de un catalizador. La mezcla de reacción se somete luego a destilación, cristalización y recristalización para obtener el producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: La anisylacetona experimenta diversas reacciones químicas, incluyendo:

Oxidación: La anisylacetona puede oxidarse para formar ácido anísico.

Reducción: Puede reducirse para formar alcohol anisílico.

Sustitución: El grupo metoxi en el anillo de benceno puede sufrir reacciones de sustitución.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: El gas hidrógeno en presencia de un catalizador de níquel se utiliza comúnmente.

Sustitución: Los reactivos como los halógenos o los agentes de nitración se pueden utilizar en condiciones controladas.

Principales productos formados:

Oxidación: Ácido anísico.

Reducción: Alcohol anisílico.

Sustitución: Diversos derivados de anisylacetona sustituidos dependiendo del reactivo utilizado.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

4-(4-Methoxyphenyl)-2-butanone serves as a pharmaceutical intermediate , particularly in the synthesis of various drugs. It is structurally related to other important compounds, making it a valuable building block in medicinal chemistry.

Case Study: Synthesis of Nabumetone

A notable application involves the synthesis of nabumetone (4-(6-methoxy-2-naphthalenyl)-2-butanone), an anti-inflammatory drug. Research has demonstrated scalable continuous flow synthesis methods for nabumetone and related compounds using this compound as a precursor. This method enhances efficiency and reduces waste, showcasing the compound's importance in drug development .

Synthetic Applications

This compound is utilized in various synthetic pathways due to its versatile reactivity. It can undergo transformations to yield other functionalized products, making it essential in organic synthesis.

Table 1: Synthetic Transformations Involving this compound

| Reaction Type | Product | Reference |

|---|---|---|

| Reduction | 4-(4-Methoxyphenyl)-2-butanol | |

| Alkylation | 4-(4-Methoxyphenyl)-3-butanone | |

| Condensation | 4-Methoxybenzylacetone |

Material Science Applications

In material science, this compound is explored for its potential use in developing new materials with specific properties, such as polymers or coatings. Its chemical structure allows for modifications that can enhance material characteristics.

Case Study: Polymer Development

Research indicates that incorporating anisylacetone derivatives into polymer matrices can improve thermal stability and mechanical properties. This application is particularly relevant in creating advanced materials for industrial use .

Mecanismo De Acción

El mecanismo de acción de la anisylacetona implica su interacción con los receptores olfativos en las moscas de la fruta, lo que la convierte en un potente atrayente. El compuesto es metabolizado por las moscas y se secuestra en sus glándulas feromonales, mejorando su éxito de apareamiento y atrayendo a sus congéneres . Además, sus actividades antimicrobianas y antioxidantes se atribuyen a su capacidad para interactuar con las membranas celulares microbianas y neutralizar los radicales libres .

Comparación Con Compuestos Similares

La anisylacetona a menudo se compara con otros compuestos fenilbutanoides como:

Cue-lure: Otro atrayente para las moscas de la fruta, estructuralmente similar pero con diferentes sustituyentes en el anillo de benceno.

Cetona de frambuesa: Conocida por su uso en suplementos para perder peso y como agente aromatizante.

Zingerona: Encontrado en el jengibre, utilizado por su sabor picante y sus posibles beneficios para la salud.

Singularidad: La combinación única de anisylacetona de un grupo metoxi y una estructura de butanona le confiere propiedades olfativas distintivas, lo que la convierte en un atrayente de moscas de la fruta particularmente efectivo y un compuesto valioso en la industria de aromas y fragancias .

Actividad Biológica

4-(4-Methoxyphenyl)-2-butanone, also known as 1-(4-Methoxyphenyl)butan-2-one, is an organic compound with the molecular formula C₁₁H₁₄O₂. This compound has garnered attention due to its various biological activities, making it a subject of interest in pharmacology and natural product chemistry.

- Molecular Weight : 178.23 g/mol

- Solubility : Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.

- Structure : Contains a ketone functional group and a para-methoxyphenyl substituent.

Biological Activities

- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. For instance, studies have shown its effectiveness against Staphylococcus aureus and Escherichia coli, indicating potential applications in food preservation and medicinal formulations .

- Insect Attractant : This compound has been identified as an effective lure for the male melon fly (Dacus cucurbitae), suggesting its utility in agricultural pest management .

- Potential Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines. For example, hybrid compounds incorporating this structure have shown promising results in inhibiting the growth of MCF-7 breast cancer cells .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including:

- Mizoroki-Heck Reaction : A common approach for generating aryl-substituted butanones.

- Chemo-Enzymatic Methods : These involve the use of enzymes to selectively reduce prochiral ketones into their corresponding amines, showcasing the versatility of this compound in synthetic chemistry .

Table 1: Comparison of Related Compounds

| Compound Name | Structure | Key Biological Activity |

|---|---|---|

| 1-(4-Hydroxyphenyl)butan-2-one | Structure | Exhibits different biological activities due to hydroxyl group |

| 1-(3-Methoxyphenyl)butan-2-one | Structure | Similar reactivity but different pharmacological profiles |

| 1-(4-Chlorophenyl)butan-2-one | Structure | Chlorine substitution alters solubility and reactivity |

Case Studies

- Antimicrobial Efficacy Study : A study conducted on the antimicrobial properties of various phenolic compounds found that this compound exhibited significant inhibition zones against specific pathogens, highlighting its potential as a natural preservative agent.

- Insect Lure Experiment : Field trials demonstrated that traps baited with this compound captured significantly more male melon flies compared to controls, indicating its effectiveness as an attractant in pest control strategies .

- Cytotoxicity Assessment : In vitro studies showed that certain derivatives of this compound had IC50 values comparable to established chemotherapeutic agents like 5-fluorouracil against cancer cell lines, warranting further investigation into its anticancer potential .

Propiedades

IUPAC Name |

4-(4-methoxyphenyl)butan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-9(12)3-4-10-5-7-11(13-2)8-6-10/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCBSXBYCASFXTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5047166 | |

| Record name | 4-(4-Methoxyphenyl)-2-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, colourless oily liquid with a sweet, fruity-floral odour | |

| Record name | 4-(4-Methoxyphenyl)-2-butanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033597 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 4-(p-Methoxyphenyl)-2-butanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/784/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

152.00 to 153.00 °C. @ 15.00 mm Hg | |

| Record name | 4-(4-Methoxyphenyl)-2-butanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033597 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

very slightly, insoluble in water, soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | 4-(4-Methoxyphenyl)-2-butanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033597 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 4-(p-Methoxyphenyl)-2-butanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/784/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.041-1.050 | |

| Record name | 4-(p-Methoxyphenyl)-2-butanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/784/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

104-20-1 | |

| Record name | 4-(4-Methoxyphenyl)-2-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anisylacetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anisylacetone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405366 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butanone, 4-(4-methoxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-(4-Methoxyphenyl)-2-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-methoxyphenyl)butan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.895 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANISYLACETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GVG47S4S5V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-(4-Methoxyphenyl)-2-butanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033597 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

9 - 10 °C | |

| Record name | 4-(4-Methoxyphenyl)-2-butanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033597 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the aroma profile of 4-(4-Methoxyphenyl)-2-butanone and in what natural sources can it be found?

A1: this compound, also known as raspberry ketone, is a significant aroma compound found in various fruits, most notably raspberries. It imparts a characteristic sweet, fruity, and slightly floral scent. This compound has been identified as a key contributor to the unique aroma profile of agarwood from Vietnam. []

Q2: Can this compound be synthesized chemically, and how does this compare to its production from natural sources?

A2: While this compound can be extracted from natural sources like raspberries, its low concentration makes extraction commercially unviable. Researchers have developed efficient and scalable continuous flow synthesis methods for producing this compound and related 4-aryl-2-butanones. These methods offer advantages such as reduced reaction times and the potential for large-scale production, making them attractive alternatives to extraction from natural sources. []

Q3: What types of microorganisms can interact with this compound, and what is the nature of this interaction?

A3: Several microorganisms, including species from the genera Brevibacterium, Chromobacterium, Flavobacterium, Mycobacterium, Pseudomonas, and Sarcina, exhibit the ability to aminate this compound. [, ] This amination process involves the introduction of an amine group to the molecule. Interestingly, the amination of this compound by these microorganisms produces predominantly the (S)-(+)-enantiomer of 4-methoxyamphetamine. []

Q4: What is the significance of the ethanol extract of cassia bark in relation to this compound?

A4: While this compound itself is not mentioned as a constituent of cassia bark ethanol extract, the extract contains a similar aromatic ketone, this compound. [] This suggests a potential for overlapping biological activities or aroma profiles between the two compounds, warranting further investigation.

Q5: Are there any studies on the potential applications of supercritical CO2 extraction in relation to this compound?

A5: While not directly focusing on this compound, research indicates that supercritical CO2 extraction can be successfully applied to isolate volatile oils from plant materials, as demonstrated with pricklyash peel. [] This technology may hold promise for the extraction of this compound or related compounds from natural sources in a more efficient and environmentally friendly manner.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.